2',4',6'-Trifluoroacetophenone

Lipidomics Mass Spectrometry Analytical Chemistry

2',4',6'-Trifluoroacetophenone (CAS 51788-77-3; MF: C8H5F3O; MW: 174.12) is a fluorinated aromatic ketone in the α,α,α-trifluoroacetophenone class, distinguished by three fluorine substitutions at the 2′, 4′, and 6′ positions of the phenyl ring. This substitution pattern confers a unique combination of electron-withdrawing character and steric profile relative to mono-fluorinated or unsubstituted analogs.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 51788-77-3
Cat. No. B1306031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',6'-Trifluoroacetophenone
CAS51788-77-3
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1F)F)F
InChIInChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
InChIKeyFFJSZHCBWFPSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4',6'-Trifluoroacetophenone (CAS 51788-77-3) for Research and Industrial Procurement: Properties and Class Context


2',4',6'-Trifluoroacetophenone (CAS 51788-77-3; MF: C8H5F3O; MW: 174.12) is a fluorinated aromatic ketone in the α,α,α-trifluoroacetophenone class, distinguished by three fluorine substitutions at the 2′, 4′, and 6′ positions of the phenyl ring [1]. This substitution pattern confers a unique combination of electron-withdrawing character and steric profile relative to mono-fluorinated or unsubstituted analogs [2]. The compound is commercially available as a clear liquid with a boiling point of 190°C, density of 1.34 g/mL (20/20°C), refractive index of 1.47, and typical purity of ≥98.0% (GC) [3]. Its primary utility lies in organic synthesis as a building block for pharmaceuticals and advanced materials, as well as a specialized reagent in analytical chemistry applications .

Why Generic Substitution of 2',4',6'-Trifluoroacetophenone Fails: Fluorine Position Dictates Reactivity and Performance


Substituting 2',4',6'-trifluoroacetophenone with other trifluoroacetophenone isomers or fluorinated acetophenone derivatives is not functionally equivalent due to the specific and quantifiable impact of fluorine substitution pattern on both electronic properties and reaction outcomes. Electrochemical studies have established a linear correlation between the Hammett substituent constants of ring substituents and the reduction potentials of α,α,α-trifluoroacetophenones, meaning that altering the number or position of fluorine atoms directly and predictably changes the compound's redox behavior [1]. In practical applications, comparative screening of acetophenone derivatives for Paternò-Büchi (PB) lipid analysis revealed that 2',4',6'-trifluoroacetophenone (triFAP) outperformed all other tested AP derivatives, demonstrating that subtle structural variations translate into marked differences in functional performance [2]. The ortho, para, and additional ortho fluorine substitution pattern creates a distinct steric and electronic environment that cannot be replicated by mono-fluoro, 3,5-difluoro, or α-trifluoromethyl analogs.

2',4',6'-Trifluoroacetophenone (triFAP): Quantifiable Differentiation Evidence vs. Analogs


Paternò-Büchi Lipid Analysis: 2',4',6'-Trifluoroacetophenone (triFAP) Outperforms All Acetophenone Derivatives

In a systematic investigation of acetophenone (AP) derivatives as Paternò-Büchi (PB) reagents for C═C bond localization in lipid analysis, 2',4',6'-trifluoroacetophenone (designated triFAP) demonstrated superior performance relative to all other AP derivatives tested, including unsubstituted acetophenone, 4-fluoroacetophenone, and 3,5-difluoroacetophenone. [1]

Lipidomics Mass Spectrometry Analytical Chemistry

Ketoreductase-Catalyzed Enantioselective Reduction: Fluorination Pattern Enables Chemoselective Differentiation

Ketoreductase enzymes can selectively differentiate between methyl and trifluoromethyl ketones within the same molecule when using p- and m-trifluoroacetyl substituted acetophenones. This chemoselectivity eliminates the need for protection/deprotection strategies, enabling convergent synthesis of chiral fluorinated hydroxyketones. [1]

Biocatalysis Chiral Synthesis Enzymatic Reduction

Purified Fluorinated Ketone Reductase: Substrate Specificity Confirmed for α-Fluorinated Ketones

A novel NADPH-dependent fluorinated ketone reductase from Geotrichum candidum NBRC 5767 was isolated and characterized, demonstrating that the enzyme is highly selective for ketones containing fluorines at the α-position, such as trifluoroacetophenone substrates. [1]

Enzyme Engineering Biocatalysis Fluorine Chemistry

Anion-Selective Electrodes: Hammett σ Predicts Selectivity for Carbonate over Chloride

Trifluoroacetophenone derivatives with different para-substituents were studied as neutral ionophores in solvent-polymeric membranes. The selectivities of the ion-selective electrodes and hydration of ligands in membranes correlate with the Hammett constants (σ) of the substituents, with higher σ values yielding better selectivity for carbonate over chloride. [1]

Ion-Selective Electrodes Potentiometry Analytical Chemistry

2',4',6'-Trifluoroacetophenone: Evidence-Backed Research and Industrial Application Scenarios


High-Performance Paternò-Büchi (PB) Reagent for Lipid C═C Location Analysis via Mass Spectrometry

Use 2',4',6'-trifluoroacetophenone (triFAP) as the PB reagent of choice for photochemical [2+2] cycloaddition derivatization of unsaturated lipids prior to tandem mass spectrometry. Compared to acetone and other acetophenone derivatives, triFAP provides 20-30% PB yield across diverse C═C types with sub-nM sensitivity and reduced chemical interference in shotgun analysis [1]. The reagent enables confident C═C location assignment and accurate isomer quantitation in complex lipid extracts when coupled with LC-MS/MS workflows.

Chiral Fluorinated Hydroxyketone Synthesis via Ketoreductase Biocatalysis

Employ 2',4',6'-trifluoroacetophenone and its trifluoroacetyl-substituted analogs as substrates in ketoreductase-mediated enantioselective reductions. The trifluoromethyl ketone moiety enables chemoselective differentiation from methyl ketones, achieving >98% enantiomeric excess without protection/deprotection steps [2]. This facilitates convergent synthesis of chiral hydroxyketones for pharmaceutical intermediate production.

Synthesis of Fluorinated Indazole Derivatives for Medicinal Chemistry

Utilize 2',4',6'-trifluoroacetophenone as a starting material for the synthesis of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles [3]. The fluorination pattern on the phenyl ring is preserved in the indazole products, imparting enhanced pharmacokinetic properties. The compound serves as a versatile building block in pharmaceutical research and development programs targeting fluorinated heterocyclic scaffolds.

Electrochemical and Spectroscopic Reference Standard with Defined Hammett Parameters

Use 2',4',6'-trifluoroacetophenone as a reference compound in electrochemical studies given its established position within the linear free-energy relationship between Hammett substituent constants and cyclic voltammetric peak potentials [4]. The compound's defined σ values and predictable redox behavior make it suitable for calibrating electrochemical measurements and validating computational models of fluorinated aromatic systems.

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